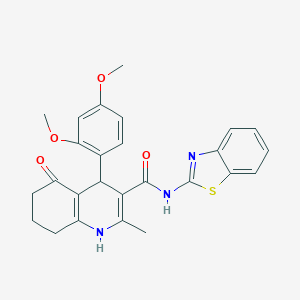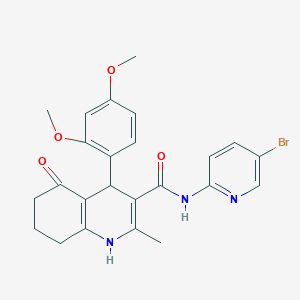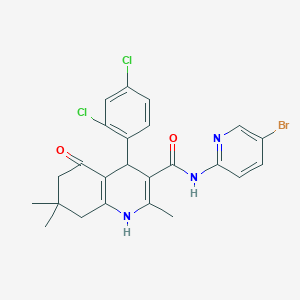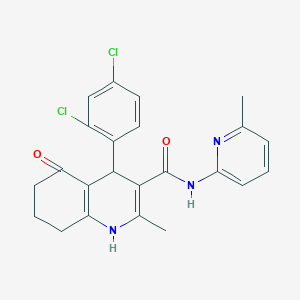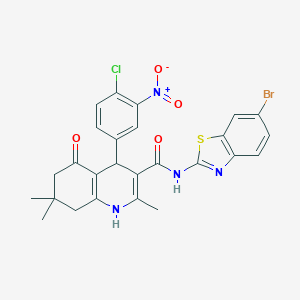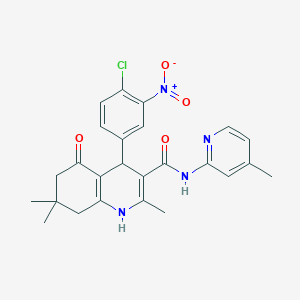![molecular formula C21H16F3N3OS2 B304263 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as "compound 1" and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes involved in cancer cell growth and inflammation. It may also act by modulating certain signaling pathways involved in neurodegenerative diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide have been studied in various in vitro and in vivo experiments. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various diseases. Additionally, it has been shown to have potential as a therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit cancer cell growth. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. One potential direction is to further study its anti-cancer properties and develop it as a potential chemotherapy agent. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases and develop it as a potential treatment. Additionally, further studies can be conducted to understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been reported in various research papers. One of the most commonly used methods involves the reaction of 2,3-dimethylphenyl isothiocyanate with 2-thienylboronic acid in the presence of palladium catalysts to form the intermediate compound. This intermediate compound is then reacted with 4-(trifluoromethyl)thiophenol and 2-aminopyridine to form the final product.
Aplicaciones Científicas De Investigación
3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. Additionally, this compound has been studied for its potential as a therapeutic agent for neurodegenerative diseases.
Propiedades
Nombre del producto |
3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
|---|---|
Fórmula molecular |
C21H16F3N3OS2 |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
3-amino-N-(2,3-dimethylphenyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H16F3N3OS2/c1-10-5-3-6-13(11(10)2)26-19(28)18-17(25)16-12(21(22,23)24)9-14(27-20(16)30-18)15-7-4-8-29-15/h3-9H,25H2,1-2H3,(H,26,28) |
Clave InChI |
NPMACHOPAAPCAT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=CS4)N)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=CS4)N)C |
Pictogramas |
Acute Toxic; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




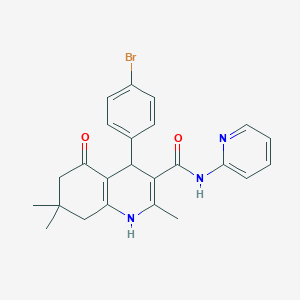
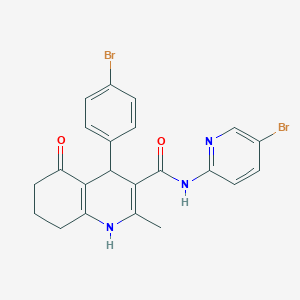
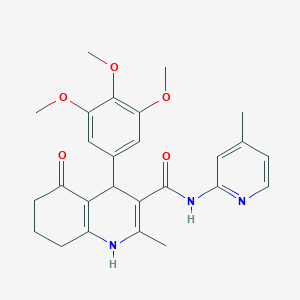
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304188.png)


